molecular formula C27H21N3O6 B8197593 2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid

2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B8197593
M. Wt: 483.5 g/mol
InChI Key: CYNMIFWAWKAHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3’‘-Diamino-5’-(3-amino-4-carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound with the molecular formula C27H21N3O6 and a molecular weight of 483.47 g/mol . This compound is characterized by its three amino groups and three carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’‘-Diamino-5’-(3-amino-4-carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid typically involves multi-step organic synthesis. One common method involves the reaction of [1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid with appropriate amino and carboxyl functional groups under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3,3’‘-Diamino-5’-(3-amino-4-carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxylic acid groups may produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 3,3’‘-Diamino-5’-(3-amino-4-carboxyphenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with molecular targets through its amino and carboxylic acid groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in various biochemical pathways. The specific pathways and targets depend on the context of its application, such as binding to enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its versatility in forming various derivatives and coordination complexes makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O6/c28-22-10-13(1-4-19(22)25(31)32)16-7-17(14-2-5-20(26(33)34)23(29)11-14)9-18(8-16)15-3-6-21(27(35)36)24(30)12-15/h1-12H,28-30H2,(H,31,32)(H,33,34)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNMIFWAWKAHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC(=C(C=C3)C(=O)O)N)C4=CC(=C(C=C4)C(=O)O)N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid
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2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid
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2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid
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2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid
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2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid
Reactant of Route 6
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2-amino-4-[3,5-bis(3-amino-4-carboxyphenyl)phenyl]benzoic acid

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